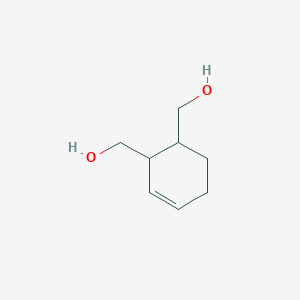
(Cyclohex-3-ene-1,2-diyl)dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclohex-3-ene-1,2-diyl)dimethanol, also known as 3-Cyclohexene-1,1-dimethanol, is an organic compound with the molecular formula C8H14O2. It is characterized by a cyclohexene ring with two hydroxymethyl groups attached to the first and second carbon atoms. This compound is used in various chemical and industrial applications due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Cyclohex-3-ene-1,2-diyl)dimethanol can be synthesized through several methods. One common approach involves the reaction of cyclohexene with formaldehyde in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions but are optimized for higher yields and efficiency. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
(Cyclohex-3-ene-1,2-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexene-1,2-dicarboxylic acid, while reduction can produce cyclohexane-1,2-dimethanol .
Scientific Research Applications
(Cyclohex-3-ene-1,2-diyl)dimethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound serves as a precursor for biologically active molecules and is used in the study of enzyme-catalyzed reactions.
Medicine: It is investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: The compound is used in the production of resins, coatings, and adhesives.
Mechanism of Action
The mechanism by which (Cyclohex-3-ene-1,2-diyl)dimethanol exerts its effects depends on its specific application. In chemical reactions, the hydroxymethyl groups act as reactive sites, facilitating various transformations. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways .
Comparison with Similar Compounds
(Cyclohex-3-ene-1,2-diyl)dimethanol can be compared with other similar compounds, such as:
Cyclohexane-1,2-dimethanol: Lacks the double bond present in this compound, resulting in different reactivity and applications.
Cyclohex-3-ene-1-methanol: Contains only one hydroxymethyl group, leading to distinct chemical properties and uses.
The unique structure of this compound, with its two hydroxymethyl groups and cyclohexene ring, makes it a versatile compound with diverse applications in various fields .
Properties
CAS No. |
74725-24-9 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
[2-(hydroxymethyl)cyclohex-3-en-1-yl]methanol |
InChI |
InChI=1S/C8H14O2/c9-5-7-3-1-2-4-8(7)6-10/h1,3,7-10H,2,4-6H2 |
InChI Key |
VZANJIIQFVLBAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C=C1)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3-Methylfuran-2,5-diyl)bis(oxy)]bis(trimethylsilane)](/img/structure/B14435602.png)
![(1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B14435609.png)
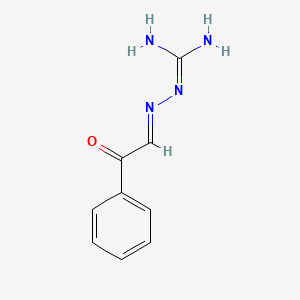
![5-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14435619.png)
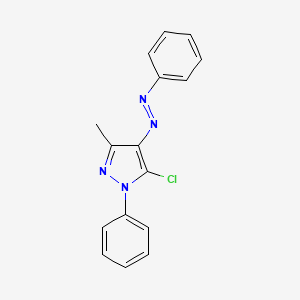
![[1-(2-Chloroacetamido)ethyl]phosphonic acid](/img/structure/B14435642.png)
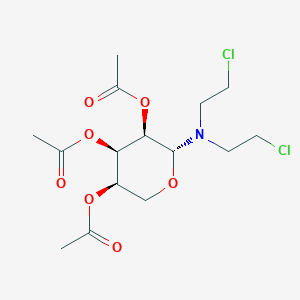
![Methyl [3-chloro-4-(4-propylphenoxy)phenyl]carbamate](/img/structure/B14435651.png)
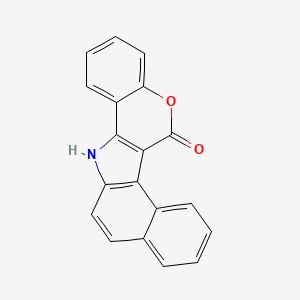

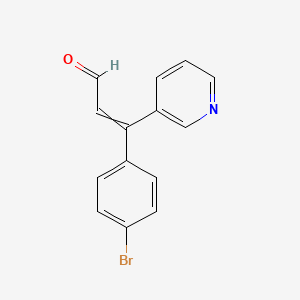

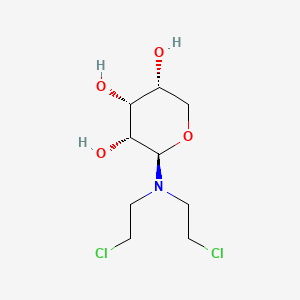
![(NE)-N-[(1Z)-1-hydroxyimino-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B14435694.png)
